molecular formula C13H10N4O3 B4056296 N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4056296
M. Wt: 270.24 g/mol
InChI Key: JOWWPHACBIRDIL-UHFFFAOYSA-N
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Description

N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the benzoxadiazole family. This compound is known for its unique structural features, which include a benzoxadiazole ring system substituted with a nitro group, a phenyl group, and a methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a precursor benzoxadiazole compound followed by N-methylation and N-phenylation. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzoxadiazole ring. Subsequent N-methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate, while N-phenylation is typically performed using phenylboronic acid in a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The benzoxadiazole ring system can interact with biological macromolecules, such as proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is unique due to the combination of its substituents, which impart specific chemical and physical properties that are not present in its simpler analogs.

Properties

IUPAC Name

N-methyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-16(9-5-3-2-4-6-9)10-7-8-11(17(18)19)13-12(10)14-20-15-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWWPHACBIRDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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